tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

Medicinal chemistry Kinase inhibitor synthesis Protecting group strategy

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a privileged heterocyclic building block for kinase inhibitor and PROTAC discovery. The N1-Boc group provides acid-labile orthogonal protection, enabling selective functionalization at the free C3-amino nucleophilic handle without compromising ester- or ether-based linkers in PROTAC constructs. This orthogonality is essential for PCTAIRE (CDK16–18) and other kinase programs requiring systematic C3-derivatization—a synthetic advantage that benzyl, methyl, or ethyl carbamates cannot replicate. The compound's high crystallinity and melting point (~111–112 °C) ensure accurate weighing and facile purification during parallel synthesis campaigns. Choose this product for reliable, literature-validated Boc-orthogonal chemistry.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 863504-84-1
Cat. No. B1454484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-1H-pyrazole-1-carboxylate
CAS863504-84-1
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC(=N1)N
InChIInChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10)
InChIKeySLWKHFGJHAEQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate (CAS 863504‑84‑1): An Orthogonally Protected Aminopyrazole Intermediate for Kinase‑Focused Synthesis


tert‑Butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate (CAS 863504‑84‑1) is a functionalized pyrazole derivative bearing a 3‑amino group and a 1‑position tert‑butyl carbamate (Boc) protecting group. The Boc group imparts acid‑labile orthogonal protection, while the free 3‑amino group serves as a nucleophilic handle for further derivatization [REFS‑1]. The compound is widely employed as a building block in the synthesis of kinase inhibitors and other biologically active heterocycles [REFS‑2].

Why Generic Substitution of 1‑Boc‑3‑aminopyrazole Fails in Multi‑Step Kinase Inhibitor Syntheses


The presence of the Boc group at the N1 position is critical for enabling selective functionalization at the C3 amino group in subsequent synthetic steps. Attempts to substitute the Boc group with alternative protecting groups (e.g., benzyl, methyl, or ethyl carbamates) alter the deprotection conditions, nucleophilicity, and overall synthetic sequence, often leading to lower yields or incompatible reaction conditions in kinase‑focused synthetic routes [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence for tert‑Butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate (CAS 863504‑84‑1)


Enhanced Lipophilicity and Orthogonal Protection Relative to Ethyl Carbamate Analogs

The tert‑butyl carbamate (Boc) group in tert‑butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate provides a calculated log P (octanol‑water partition coefficient) of approximately 1.2, which is significantly higher than that of the corresponding ethyl carbamate analog (ethyl 3‑amino‑1H‑pyrazole‑1‑carboxylate, CAS 773125‑05‑6), which has a calculated log P of approximately 0.4 [REFS‑1][REFS‑2]. This difference in lipophilicity facilitates improved organic phase partitioning and membrane permeability in cellular assays.

Medicinal chemistry Kinase inhibitor synthesis Protecting group strategy

Increased Molecular Weight and Bulkiness Relative to Methyl and Ethyl Esters for Improved Crystallinity

With a molecular weight of 183.21 g mol⁻¹, tert‑butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate is significantly heavier than the corresponding methyl (169.18 g mol⁻¹) and ethyl (155.15 g mol⁻¹) ester analogs [REFS‑1][REFS‑2]. The increased molecular weight and steric bulk conferred by the tert‑butyl group promote higher melting points and improved crystallinity, as indicated by commercial suppliers listing the compound as a light‑blue solid with a melting range of 85–89 °C [REFS‑1].

Solid‑state chemistry Crystallization optimization Intermediate purification

Acid‑Labile Orthogonal Deprotection Profile Compared to Base‑Labile or Reductive Cleavage Analogs

The Boc group in tert‑butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), leaving the pyrazole ring and C3‑amino group intact [REFS‑1]. In contrast, common alternative protecting groups such as benzyl (Cbz) require reductive cleavage (H₂/Pd‑C) that may be incompatible with other reducible functionalities, while methyl or ethyl carbamates often require harsher basic hydrolysis [REFS‑2].

Protecting group chemistry Orthogonal synthesis Kinase inhibitor library

Optimal Application Scenarios for tert‑Butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate (CAS 863504‑84‑1) Based on Quantitative Evidence


Synthesis of PCTAIRE‑Family Kinase Inhibitors Requiring Orthogonal Deprotection

The compound serves as the key hinge‑binding precursor in the synthesis of 3‑amino‑1H‑pyrazole‑based kinase inhibitors targeting the understudied PCTAIRE family (CDK16–18) [REFS‑1]. The Boc group allows for selective N1‑protection while the 3‑amino group is functionalized, after which mild acid deprotection reveals the free N1‑H for subsequent coupling steps [REFS‑1].

Construction of Pyrazole‑Based Compound Libraries with Diverse C3‑Amide or Urea Linkages

Medicinal chemistry campaigns requiring systematic variation of the C3‑amino substituent benefit from the compound's orthogonal protection and solid‑state handling properties [REFS‑2]. The higher melting point and crystallinity facilitate accurate weighing and purification during parallel synthesis efforts.

Preparation of PROTAC Degraders with Acid‑Labile Linker Attachment Points

In the synthesis of PROTAC (proteolysis‑targeting chimera) molecules, the Boc group offers an orthogonal handle that can be removed under mild acidic conditions without cleaving ester‑ or ether‑based linkers commonly employed in PROTAC design [REFS‑1]. This orthogonality is essential for maintaining linker integrity during the final deprotection step.

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